5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-12-8-17-21-10-13(11-23(17)22-12)4-3-7-20-18(24)15-9-14(19)5-6-16(15)25-2/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVPYBCFWYWGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide typically involves multiple steps:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core
- The pyrazolo[1,5-a]pyrimidine core can be synthesized by reacting 2-methylpyrazole with appropriate aldehydes or ketones under acidic or basic conditions to form the pyrazolo ring system.
- This intermediate is then subjected to cyclization reactions to form the pyrimidine ring.
-
Substitution Reactions
- The chloro and methoxy groups are introduced onto the benzamide ring through electrophilic aromatic substitution reactions.
- The propyl chain is attached via nucleophilic substitution reactions, often using alkyl halides as the alkylating agents.
-
Coupling Reactions
- The final step involves coupling the substituted benzamide with the pyrazolo[1,5-a]pyrimidine core. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction
- Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
-
Substitution
- The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of various kinases involved in cancer progression. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases that play critical roles in cell proliferation and survival.
- Case Studies : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting the PI3K/AKT pathway .
Antiviral Properties
The compound has also been investigated for its antiviral potential. It has shown efficacy against several viral infections by:
- Inhibiting Viral Replication : Mechanisms include interference with viral entry or replication processes.
- Clinical Trials : Some derivatives are currently undergoing clinical trials to evaluate their effectiveness against specific viral pathogens .
Pharmacological Implications
The pharmacological profile of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide suggests potential applications in:
- Cancer Therapy : As a targeted therapy for specific cancers due to its kinase inhibition properties.
- Infectious Disease Treatment : As a novel antiviral agent with mechanisms that could complement existing therapies.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular processes, such as cell cycle progression, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide with structurally analogous compounds from the literature, focusing on molecular architecture, substituent effects, and inferred biological roles.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Observations
Core Heterocycle Variations: The target compound utilizes a pyrazolo[1,5-a]pyrimidine core, which is distinct from the triazolo[1,5-a]pyrimidine in ’s kinetoplastid inhibitor . Triazolo derivatives often exhibit enhanced metabolic stability but may differ in target selectivity due to altered electronic profiles. DMH3 () shares the pyrazolo-pyrimidine core but incorporates a quinolin-4-yl group and a morpholine terminus, which likely enhance solubility and BMP-binding affinity compared to the target compound’s benzamide group .
The 5-chloro-2-methoxy benzamide terminus in the target compound differs from sulfonamide or amine termini in analogs (e.g., ’s sulfonamide-phenethyl derivative), which could influence pharmacokinetics (e.g., membrane permeability) .
Biological Implications: DMH3’s role in BMP modulation suggests pyrazolo-pyrimidines with polar termini (e.g., morpholine) may favor skeletal development pathways, whereas the target compound’s benzamide group might prioritize kinase or epigenetic targets .
Biological Activity
Overview
5-Chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide is a synthetic compound with potential therapeutic applications. This compound belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Chlorine Atom : Enhances lipophilicity and biological activity.
- Methoxy Group : Contributes to the electron-donating properties.
- Pyrazolo[1,5-a]pyrimidine Core : Known for interacting with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It is believed to exert its effects through:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It can interfere with signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research has shown that compounds with a pyrazolo[1,5-a]pyrimidine backbone exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549 cells).
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- In Vivo Studies : Animal models treated with this compound exhibited reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in xenograft models demonstrated significant tumor reduction compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms underlying the compound's activity. It was found that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazolo[1,5-a]pyrimidine core significantly affect biological activity. Key findings include:
- Halogen Substitution : The presence of halogens (such as chlorine) enhances binding affinity to target proteins.
- Alkyl Chain Length : Variations in the length of the propyl chain influence solubility and permeability.
Q & A
Q. What are the optimized synthetic routes for 5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, pyrazolo-pyrimidine cores can be synthesized via refluxing intermediates (e.g., substituted hydrazines) with carbonyl-containing compounds in solvents like pyridine or acetic acid . Key steps include:
- Reagent selection : Use of 2-methylpyrazolo[1,5-a]pyrimidine precursors with chloro/methoxy-substituted benzamides.
- Reaction conditions : Reflux for 5–6 hours in pyridine or acetic anhydride to achieve yields of 62–70% .
- Purification : Crystallization from ethanol or dioxane to isolate solid products .
Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Look for diagnostic peaks such as methoxy protons (δ 3.8–4.0 ppm), pyrazolo-pyrimidine aromatic protons (δ 7.0–8.5 ppm), and methyl groups (δ 2.2–2.4 ppm) .
- IR spectroscopy : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and CN stretches (2220 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., m/z 386–403 for related pyrazolo-pyrimidines) .
Q. What are the key structural features influencing its reactivity in substitution reactions?
- Methodological Answer :
- Electrophilic sites : The chloro and methoxy groups on the benzamide moiety direct electrophilic substitution.
- Nucleophilic sites : The pyrazolo-pyrimidine nitrogen atoms and the propyl linker’s terminal amine facilitate nucleophilic attacks .
- Steric effects : The 2-methyl group on the pyrazolo-pyrimidine core may hinder reactivity at adjacent positions .
Q. How to design initial bioactivity assays for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes (e.g., bacterial PPTases) or receptors with structural similarity to validated pyrazolo-pyrimidine targets .
- Assay conditions : Use microplate-based inhibition assays with ATP/NADH detection for kinase or dehydrogenase activity .
- Controls : Include positive controls like known pyrazolo-pyrimidine inhibitors (e.g., Ro 3280) .
Q. What methods assess purity and stability under laboratory storage conditions?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients; aim for ≥98% purity .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via TLC or LC-MS .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Comparative analysis : Overlay NMR/IR spectra of the target compound with analogs (e.g., 3-(4'-chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine) to identify deviations .
- DFT calculations : Predict NMR chemical shifts using Gaussian or ORCA software to validate experimental data .
Q. What computational strategies model its interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to ATP pockets of kinases (e.g., VEGFR2 or MMP9) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How to evaluate its environmental fate using OECD guidelines?
- Methodological Answer :
- Biodegradation assays : Use OECD 301B to measure mineralization in activated sludge .
- Partition coefficients : Calculate logP (e.g., 3.5–4.0 for similar benzamides) to predict bioaccumulation .
Q. What structural modifications enhance selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
- Linker optimization : Test propyl vs. pentyl chains to balance solubility and binding .
Q. How to conduct comparative analysis with pyrazolo[1,5-a]pyrimidine analogs in pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
